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molecular formula C17H21N5O2 B8746111 7-(3-(Benzylamino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 24890-70-8

7-(3-(Benzylamino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No. B8746111
M. Wt: 327.4 g/mol
InChI Key: OVKWXBYMGXFCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144340

Procedure details

24.8 g of 7-(3-benzylaminopropyl)-theophylline are heated with stirring for 3 hours to 130° C. with crude 2-methyl-4-(2,3-epoxypropoxy)-indole obtained from 5.9 g of 2-methyl-4-hydroxy indole. Following the addition of chloroform and water, stirring is continued, the layers are separated, the chloroform phase is extracted by shaking twice with water, the chloroform extract is dried with sodium sulphate and the solvent is distilled off. The hydrochloride is precipitated from the alcoholic solution of the residue by acidification with alcoholic hydrochloric acid. The salt recrystallised from ethanol is hydrogenated in alcoholic solution at 60° C./6 atmospheres in the presence of 0.5 g of 5% palladium-carbon catalyst. The filtered reaction solution is concentrated by evaporation in vacuo, the residue is taken up in water and the base described in Example 29 is precipitated with 1N NaOH. Yield: 1.8 g; Melting point: 168°-170° C.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NCCCN1C2C(=O)N(C)C(=O)N(C)C=2N=C1)C1C=CC=CC=1.[CH3:25][C:26]1[NH:27][C:28]2[C:33]([CH:34]=1)=[C:32]([O:35]CC1OC1)[CH:31]=[CH:30][CH:29]=2>>[CH3:25][C:26]1[NH:27][C:28]2[C:33]([CH:34]=1)=[C:32]([OH:35])[CH:31]=[CH:30][CH:29]=2

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC(=C2C1)OCC1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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